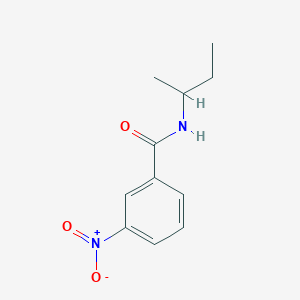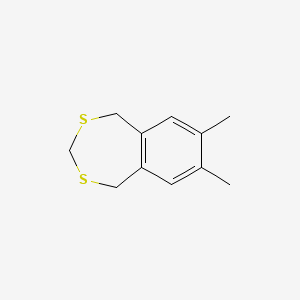
N-(butan-2-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It features a butan-2-yl group attached to the nitrogen atom and a nitro group at the third position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: N-(butan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and butan-2-amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), iron powder, hydrochloric acid (HCl)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products:
Reduction: N-(butan-2-yl)-3-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Hydrolysis: 3-nitrobenzoic acid and butan-2-amine
科学的研究の応用
Chemistry: N-(butan-2-yl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: this compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of N-(butan-2-yl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butan-2-yl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
類似化合物との比較
N-(butan-2-yl)-3-aminobenzamide: A reduction product of N-(butan-2-yl)-3-nitrobenzamide with potential biological activity.
N-(butan-2-yl)-4-nitrobenzamide: A structural isomer with the nitro group at the fourth position, which may exhibit different reactivity and biological properties.
N-(butan-2-yl)-3-methoxybenzamide: A compound with a methoxy group instead of a nitro group, used for comparison in structure-activity relationship studies.
Uniqueness: this compound is unique due to the presence of both a nitro group and a butan-2-yl group. The nitro group imparts specific reactivity, while the butan-2-yl group influences the compound’s physical and chemical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
N-butan-2-yl-3-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-8(2)12-11(14)9-5-4-6-10(7-9)13(15)16/h4-8H,3H2,1-2H3,(H,12,14) |
InChIキー |
XKXSZQPEOSWWTH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)



![Phenol, 2-[(4-aminophenyl)azo]-4-methyl-](/img/structure/B11988946.png)
![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)




![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)


